molecular formula C5H11NO2 B1271459 3-Amino-3-methylbutanoic acid CAS No. 625-05-8

3-Amino-3-methylbutanoic acid

Cat. No. B1271459
CAS RN: 625-05-8
M. Wt: 117.15 g/mol
InChI Key: NFQAIWOMJQWGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-methylbutanoic acid is a compound of interest in the field of amino acid research. While the provided abstracts do not directly discuss this compound, they do provide insights into closely related compounds and their synthesis, molecular structure, and chemical reactions. For instance, studies on 2,4-diamino-3-methylbutanoic acid , 3-alkyl-4-aminobutanoic acids , and (R)- and (S)-4-Amino-3-methylbutanoic acids contribute to the broader understanding of the synthesis and properties of amino acids with similar structures.

Synthesis Analysis

The synthesis of related amino acids has been achieved through various methods. For example, 2,4-diamino-3-methylbutanoic acid was identified in root nodules and involved comparative studies with synthesized isomeric diamino acids . A convenient synthesis of 3-alkyl-4-aminobutanoic acids was reported using Michael addition followed by catalytic hydrogenation and acid hydrolysis . A greener synthesis approach for (S)-3-aminobutanoic acid was developed using a chemoenzymatic process with an enzymatic resolution step, highlighting the importance of environmentally friendly methods . Additionally, the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids involved enantioselective hydrolysis and conversion of ester groups to amines .

Molecular Structure Analysis

The molecular structure of amino acids similar to this compound has been studied using various techniques. Vibrational spectra of zwitterionic 3-Aminobutanoic acid were examined, supported by density functional theory (DFT) calculations, revealing insights into the zwitterionic dimer structure and the importance of hydrogen bonding .

Chemical Reactions Analysis

Chemical reactions involving amino acids with structures related to this compound have been explored. Cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives were studied, leading to the formation of various cyclic compounds . Diastereoselective alkylation of 3-Aminobutanoic acid in the 2-position was also reported, demonstrating the potential for creating a variety of substituted amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids similar to this compound can be inferred from the studies on related compounds. The zwitterionic nature of these amino acids in solid phase and their behavior in a water solvent medium were particularly noted . The synthesis methods also imply that these amino acids can exist in various enantiomeric forms, which can significantly influence their physical and chemical properties .

Scientific Research Applications

1. Food Chemistry and Metabolite Analysis

3-Amino-3-methylbutanoic acid is relevant in food chemistry, particularly in understanding the metabolite production in various food items. For instance, in the study of Lactobacillus sanfranciscensis LSCE1, a metabolic shift towards the overproduction of 3-methylbutanoic and 2-methylbutanoic acids was observed under acid stress during sourdough fermentation. This shift was linked to branched-chain amino acid (BCAA) catabolism and was suggested to support growth in restricted environments such as sourdough characterized by acid stress and recurrent carbon starvation (Serrazanetti et al., 2011).

2. Analysis in Alcoholic Beverages

This compound and its derivatives have been studied in the context of alcoholic beverages. A method was developed for the quantitative determination of various hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).

3. Thermodynamic Properties

The thermodynamic properties of amino acids, including this compound, in aqueous solutions are critical for understanding the stabilization mechanisms of proteins. Studies have investigated the density and speed of sound of this amino acid in various aqueous solutions, providing insights into solute-solute and solute-solvent interactions (Pal & Chauhan, 2011).

4. Synthesis and Applications in Chemistry

The synthesis of coordination compounds of 2-amino-3-methylbutanoic acid has been explored for their potential antibacterial activities. This research indicates potential applications in the field of medicinal chemistry (Aiyelabola et al., 2020). Additionally, the stereoselective syntheses of fluorinated amino acids starting from 3-methylbutanoic acid derivatives have been achieved, highlighting the compound's utility in organic chemistry (Pigza et al., 2009).

5. Extraterrestrial Chemistry

Interestingly, this compound has been identified in extraterrestrial contexts. For example, it was found in the Almahata Sitta meteorite, providing insights into the organic chemistry of celestial bodies and the potential for life-supporting compounds in space (Glavin et al., 2009).

Mechanism of Action

Target of Action

3-Amino-3-methylbutanoic acid, also known as D-penicillamine, is a pharmaceutical of the chelator class . It primarily targets copper ions in the body, binding to them and facilitating their removal, particularly in patients with Wilson’s disease . It also targets macrophages, interleukin-1 (IL-1), and T-lymphocytes, playing a role in immunosuppression to treat rheumatoid arthritis .

Mode of Action

The compound interacts with its targets through chelation and immunosuppression. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, it inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linkage .

Biochemical Pathways

The compound affects several biochemical pathways. In Wilson’s disease, it disrupts copper metabolism, reducing excess copper levels . In rheumatoid arthritis, it influences immune response pathways, leading to a decrease in inflammation and joint damage .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is 0.88 , suggesting it may have good permeability across biological membranes

Result of Action

The action of this compound results in the reduction of symptoms in Wilson’s disease and rheumatoid arthritis. By chelating copper, it helps to reduce the toxic accumulation of copper in the body . In rheumatoid arthritis, it helps to reduce inflammation and slow the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is high , which could influence its distribution in the body Additionally, factors such as pH and the presence of other substances in the body could potentially affect its stability and efficacy.

properties

IUPAC Name

3-amino-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAIWOMJQWGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375421
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625-05-8
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-3-METHYLBUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-methylbutanoic acid
Reactant of Route 3
3-Amino-3-methylbutanoic acid
Reactant of Route 4
3-Amino-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-3-methylbutanoic acid
Reactant of Route 6
3-Amino-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.